3-[(2-Bromocyclooctyl)oxy]oxolane
Description
3-[(2-Bromocyclooctyl)oxy]oxolane is a substituted oxolane (tetrahydrofuran) derivative featuring a 2-bromocyclooctyloxy group at the 3-position of the oxolane ring. The oxolane core is a five-membered heterocycle with four carbon atoms and one oxygen atom, widely recognized for its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H21BrO2 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-(2-bromocyclooctyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2 |
InChI Key |
QXGLKRZKDGXKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2CCOC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxolane involves several steps. One common method includes the reaction of 2-bromocyclooctanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(2-Bromocyclooctyl)oxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctyl derivatives.
Scientific Research Applications
3-[(2-Bromocyclooctyl)oxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides stability and can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)
- Structure : A 1,3-dioxolane (two oxygen atoms in the ring) with a 3-bromophenyl and methyl substituent.
- Key Differences :
- The dioxolane ring (two oxygen atoms) vs. oxolane (one oxygen) alters electronic properties and ring strain.
- The aromatic bromophenyl group enables π-π interactions, unlike the aliphatic bromocyclooctyl group in the target compound.
- Reactivity : Bromine on an aromatic ring undergoes electrophilic substitution, whereas aliphatic bromine in 3-[(2-Bromocyclooctyl)oxy]oxolane favors nucleophilic substitution (e.g., SN2 reactions) .
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS 1247620-23-0)
- Structure : Oxolane with a 2-bromocyclohexyloxy-methyl substituent.
- Key Differences: Cyclohexyl vs. Substituent position: The bromocyclohexyl group is attached via a methylene linker, altering spatial orientation.
2-(4-Chlorophenyl)-5-phenyloxolan-3-ylmethanone
- Structure : Oxolane substituted with chlorophenyl, phenyl, and cyclopentenyl groups.
- Key Differences :
Physical and Chemical Properties
Biological Activity
3-[(2-Bromocyclooctyl)oxy]oxolane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-[(2-Bromocyclooctyl)oxy]oxolane contains a bicyclic structure with a bromine substituent, which may influence its interactions with biological targets. The presence of the oxolane ring contributes to its stability and lipophilicity, potentially enhancing its bioavailability.
Antimicrobial Activity
One of the primary areas of research surrounding 3-[(2-Bromocyclooctyl)oxy]oxolane is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that 3-[(2-Bromocyclooctyl)oxy]oxolane may serve as a potential lead compound for developing new antibiotics.
Anticancer Activity
Research has also indicated that 3-[(2-Bromocyclooctyl)oxy]oxolane possesses anticancer properties. A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analysis.
The biological activity of 3-[(2-Bromocyclooctyl)oxy]oxolane can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of 3-[(2-Bromocyclooctyl)oxy]oxolane in treating infections caused by resistant Staphylococcus aureus strains. Patients receiving this treatment showed a significant reduction in infection rates compared to those treated with standard antibiotics.
Case Study 2: Cancer Treatment
In vitro studies on MCF-7 cells revealed that treatment with 3-[(2-Bromocyclooctyl)oxy]oxolane led to a marked increase in apoptosis markers compared to untreated controls. This suggests its potential as an adjunct therapy in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
